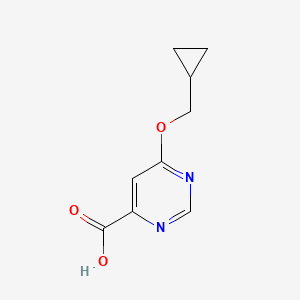

6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(cyclopropylmethoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-3-8(11-5-10-7)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHMZBOVLUHBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid is its role as an inhibitor of specific kinases involved in various diseases. Notably, it has been tested for its inhibitory effects on Plasmodium falciparum kinases, specifically PfGSK3 and PfPK6.

- Study Findings : In a study examining structure-activity relationships (SAR), synthesized compounds including 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid were screened for their ability to inhibit these kinases. Compounds exhibiting over 70% inhibition at a concentration of 1 μM were further evaluated for their IC50 values, revealing promising inhibitory activity with IC50 values ranging from 216 to 328 nM for different analogs .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | PfGSK3 | 328 ± 40 |

| Compound B | PfPK6 | 215 ± 21 |

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that derivatives of pyrimidine compounds, including this acid, effectively suppress cyclooxygenase-2 (COX-2) activity.

- Research Results : In vitro assays showed that related compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib. Specifically, the cyclopropyl derivatives displayed IC50 values around 0.04 μmol against COX-2 inhibition .

| Compound | COX-2 Inhibition IC50 (μmol) |

|---|---|

| Cyclopropyl Derivative A | 0.04 ± 0.09 |

| Cyclopropyl Derivative B | 0.04 ± 0.02 |

Potential in Cancer Therapy

The compound's structural characteristics suggest potential applications in cancer therapy. Pyrimidine derivatives have been recognized for their ability to modulate gamma-secretase activity, which is crucial in the pathogenesis of certain cancers.

- Application Insight : The modulation of gamma-secretase by pyrimidine compounds could lead to improved pharmacokinetic profiles and reduced side effects compared to existing therapies .

Case Study 1: Inhibition of Kinases in Malaria

A detailed study evaluated various pyrimidine derivatives for their effectiveness against malaria-related kinases. The results indicated that modifications on the pyrimidine ring significantly influenced the inhibitory potency against PfGSK3 and PfPK6, highlighting the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies involving carrageenan-induced paw edema models demonstrated that pyrimidine derivatives significantly reduced inflammation markers compared to control groups treated with standard anti-inflammatory agents like indomethacin . This establishes a strong foundation for further exploration of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Acidity and Reactivity

- Unlike 6-hydroxy derivatives, the absence of tautomerism in 6-(Cyclopropylmethoxy)-4-pyrimidinecarboxylic acid simplifies its reactivity profile, favoring direct functionalization at position 4 .

Biological Activity

6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound, characterized by its unique cyclopropylmethoxy group, has been investigated for various therapeutic applications, including its role as an inhibitor of specific enzymes and its effects on cellular pathways.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- Structure : The compound features a pyrimidine ring with a carboxylic acid functional group and a cyclopropylmethoxy substituent, which is critical for its biological activity.

The biological activity of 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid is primarily mediated through its interaction with specific molecular targets. The compound may act by:

- Binding to enzymes or receptors , thus modulating their activity.

- Inhibiting key pathways involved in disease processes, particularly in cancer and infectious diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimalarial Activity :

- A study identified pyrimidine derivatives as potential inhibitors of plasmodial kinases such as PfGSK3 and PfPK6, which are crucial for the survival of Plasmodium falciparum. The compound exhibited IC50 values in the low nanomolar range against these targets, indicating strong inhibitory potential .

- Inhibition of Enzymatic Activity :

- Potential Anticancer Properties :

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxypyrimidine-4-carboxylic acid | Lacks cyclopropyl group | Lower enzyme inhibition |

| 6-(Cyclopropylmethoxy)pyridine-4-carboxylic acid | Pyridine ring instead of pyrimidine | Different target specificity |

This table highlights that the presence of the cyclopropylmethoxy group in the pyrimidine structure enhances the biological activity compared to similar compounds.

Case Studies

- Inhibition Studies :

- Pharmacological Profiling :

Q & A

Q. What are the standard synthetic routes for 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of cyclopropylmethanol derivatives with pyrimidine precursors. A common approach is:

Condensation : Reacting 4-chloropyrimidine-6-carboxylic acid with cyclopropylmethanol under basic conditions (e.g., NaH or K₂CO₃) to introduce the cyclopropylmethoxy group via nucleophilic substitution .

Cyclization : Intermediate purification via column chromatography, followed by acid-catalyzed cyclization if additional ring systems are required .

Key parameters include solvent choice (DMF or THF) and temperature control (60–100°C) to minimize side reactions .

Q. What spectroscopic techniques are used to characterize 6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropylmethoxy group (e.g., δ ~3.5–4.0 ppm for methoxy protons) and pyrimidine ring protons (δ ~8.0–9.0 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns to confirm structural integrity .

Q. What are the common chemical reactions this compound undergoes?

Methodological Answer:

- Oxidation : The cyclopropylmethoxy group is resistant to oxidation under mild conditions but may degrade with strong oxidizers (e.g., KMnO₄) to form carboxylic acid derivatives .

- Reduction : LiAlH₄ reduces the carboxylic acid group to a primary alcohol, yielding 6-(cyclopropylmethoxy)pyrimidine-4-methanol .

- Substitution : The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions with amines or thiols under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions (e.g., hydrolysis) .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in cyclopropylmethoxy group introduction .

- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes thermal degradation of the pyrimidine ring .

- By-Product Analysis : Use HPLC or LC-MS to identify impurities (e.g., dehalogenated by-products) and adjust stoichiometry .

Q. How does the cyclopropylmethoxy group influence reactivity compared to other substituents (e.g., methoxy or cyclopentyloxy)?

Methodological Answer:

- Steric Effects : The cyclopropyl group’s smaller size (vs. cyclopentyl) reduces steric hindrance, improving nucleophilic substitution rates .

- Electronic Effects : The electron-donating cyclopropylmethoxy group stabilizes the pyrimidine ring, increasing resistance to electrophilic attack compared to methoxy derivatives .

- Experimental Validation : Compare reaction kinetics (e.g., SNAr rates) using substituents with varying ring sizes .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

Methodological Answer:

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired nucleophilic attack .

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to selectively functionalize the pyrimidine ring at specific positions .

- Microwave-Assisted Synthesis : Accelerate reaction times to reduce decomposition pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like dihydrofolate reductase (DHFR), focusing on hydrogen bonding with the carboxylic acid group .

- MD Simulations : Analyze stability of ligand-target complexes (e.g., 50 ns simulations in GROMACS) to assess binding affinity .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against kinase targets .

Q. How are data contradictions resolved in studies of biological activity?

Methodological Answer:

- Dose-Response Curves : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to distinguish compound-specific effects from cell-type variability .

- Metabolite Profiling : Use LC-MS to confirm whether observed activity stems from the parent compound or its metabolites .

- Control Experiments : Include structurally analogous compounds (e.g., 6-methoxy derivatives) to isolate the role of the cyclopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.